Cas no 54334-04-2 (4beta-Hydroxywithanolide E)

4beta-Hydroxywithanolide E 化学的及び物理的性質
名前と識別子
-
- Ergosta-2,24-dien-26-oic Acid, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .δ.-lactone
- 4β-Hydroxywithanolide E
- 4beta-Hydroxywithanolide E
- 4-beta-Hydroxywithanolide E
- Withanolide E, 4-beta-hydroxy-
- NSC212509
- 4beta-hydroxywithanolide
- 4.beta.-Hydroxywithanolide E
- WITHANOLIDE E, 4-B-HYDROXY-
- NCI60_001790
- 4-beta-Hydroxy-Withanolide E
- 15-[1-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
- PD124679
- 4b-Hydroxywithanolide E
- 5,6b-Epoxy-4b,14a,17b,20S-tetrahydroxy-1-oxo-5b,22R-witha-2,24-dienolide
- 4-B-HYDROXY-WITHANOLIDE E
- Neuro_000111
- LMST01160010
- 15-[1-(4,5-dimethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0^{2,7}.0^{7,9}.0^{12,16}]octadec-4-en-3-one
- BDBM50480318
- 4beta-Hydroxywithanolide E, NSC 212509
- 54334-04-2
- CHEBI:176191
- Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, delta-lactone, (4-beta,5-beta,6-beta,17-alpha,22R)-
- DTXSID701314108
- 4
- Ergosta-2, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .delta.-lactone, (4.beta.,5.beta.,6.beta.,17.alpha.,22R)-
- A-Hydroxywithanolide E
- 5,6-Epoxy-4,14,17,20,22-pentahydroxy-1-oxoergosta-2,24-dien-26-oic acid delta-lactone
- Ergosta-2, 5,6-epoxy-4,14,17,20,22-pentahydroxy-1-oxo-, .delta.-lactone
- CHEMBL502563
- AKOS040761159
- NSC 212509
- 5beta,6beta-epoxy-4beta,14,17alpha,20,22R-pentahydroxy-1-oxo-ergosta-2,24-dien-26-oic acid, -lactone
- NSC-212509
- (1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
- PD124678
- 4I(2)-Hydroxywithanolide E
- DA-49763
- (1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-((1S)-1-((2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl)-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo(9.7.0.02,7.07,9.012,16)octadec-4-en-3-one
-
- インチ: 1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1
- InChIKey: UPBUGICUKQIKTJ-KABTZXSUSA-N
- ほほえんだ: O1[C@]2([H])C([H])([H])[C@]3([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@]([C@](C([H])([H])[H])([C@@]5([H])C([H])([H])C(C([H])([H])[H])=C(C([H])([H])[H])C(=O)O5)O[H])(C([H])([H])C([H])([H])[C@@]34O[H])O[H])[C@]3(C(C([H])=C([H])[C@@]([H])([C@]132)O[H])=O)C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 502.25700
- どういたいしつりょう: 502.25666817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 2
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 728.3±60.0 °C at 760 mmHg
- フラッシュポイント: 242.1±26.4 °C
- PSA: 136.82000
- LogP: 1.72520
- じょうきあつ: 0.0±5.4 mmHg at 25°C
4beta-Hydroxywithanolide E セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4beta-Hydroxywithanolide E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-250mg |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 250mg |
¥437.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-1g |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 1g |
¥1467.00 | 2022-04-26 | |
Cooke Chemical | M3082035-5mg |
4β-HydroxywithanolideE |
54334-04-2 | 98% | 5mg |
RMB 2432.00 | 2025-02-21 | |
TargetMol Chemicals | TN3070-5 mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3070-5mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 98% | 5mg |
¥ 4040 | 2023-09-15 | |
1PlusChem | 1P01LJFG-1mg |
5β,6β-epoxy-4β,14,17α,20,22R-pentahydroxy-1-oxo-ergosta-2,24-dien-26-oic acid, ẟ-lactone |
54334-04-2 | ≥95% | 1mg |
$911.00 | 2024-04-30 | |
TargetMol Chemicals | TN3070-1mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 1mg |
¥ 13300 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H30430-5 mg |
4β-Hydroxywithanolide E |
54334-04-2 | 5mg |
¥5120.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3070-1 mg |
4beta-Hydroxywithanolide E |
54334-04-2 | 1mg |
¥2595.00 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74950-500mg |
4β-Hydroxywithanolide E |
54334-04-2 | 98% | 500mg |
¥831.00 | 2022-04-26 |
4beta-Hydroxywithanolide E 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Withanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Withanolides and derivatives
4beta-Hydroxywithanolide Eに関する追加情報
Introduction to 4beta-Hydroxywithanolide E (CAS No. 54334-04-2)
4beta-Hydroxywithanolide E (CAS No. 54334-04-2) is a naturally occurring withanolide, a class of steroidal lactones found in plants of the Solanaceae family, particularly in the genus Withania. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This introduction aims to provide a comprehensive overview of 4beta-Hydroxywithanolide E, including its chemical structure, biosynthesis, pharmacological properties, and recent research findings.
Chemical Structure and Biosynthesis
4beta-Hydroxywithanolide E is a complex molecule characterized by a steroidal skeleton with a C-28 lactone ring and various functional groups, including hydroxyl groups. The presence of these functional groups contributes to its unique biological activities. The biosynthesis of 4beta-Hydroxywithanolide E involves a series of enzymatic reactions, starting from the mevalonate pathway and leading to the formation of the steroidal core. Subsequent modifications, such as hydroxylation and lactonization, result in the final structure of the compound.
Pharmacological Properties
4beta-Hydroxywithanolide E exhibits a wide range of pharmacological activities, making it a promising candidate for various therapeutic applications. One of its most notable properties is its anti-inflammatory activity. Studies have shown that 4beta-Hydroxywithanolide E can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models. Additionally, it has been reported to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Beyond its anti-inflammatory and antioxidant activities, 4beta-Hydroxywithanolide E has also been investigated for its neuroprotective effects. Research suggests that it can protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, studies have demonstrated that 4beta-Hydroxywithanolide E can enhance cognitive function and improve memory retention in animal models.
Clinical Applications and Research Findings
The potential clinical applications of 4beta-Hydroxywithanolide E are being actively explored in various preclinical and clinical studies. One area of significant interest is its use in the management of chronic inflammatory conditions such as arthritis. Preclinical studies have shown that 4beta-Hydroxywithanolide E can effectively reduce joint inflammation and improve mobility in animal models of arthritis. These findings have paved the way for further clinical trials to evaluate its efficacy in human patients.
In addition to its anti-inflammatory properties, recent research has also focused on the potential use of 4beta-Hydroxywithanolide E in cancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism underlying these effects is thought to involve the modulation of signaling pathways involved in cell proliferation and survival.
Safety and Toxicology
The safety profile of 4beta-Hydroxywithanolide E is an important consideration for its potential therapeutic applications. Preclinical studies have generally shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further research is needed to fully understand its safety profile, particularly in long-term use.
FUTURE DIRECTIONS AND CONCLUSIONS
The growing body of research on 4beta-Hydroxywithanolide E highlights its potential as a valuable therapeutic agent for various diseases. Ongoing studies are focused on elucidating the molecular mechanisms underlying its biological activities and optimizing its delivery methods for clinical use. As more data becomes available, it is likely that new applications for this compound will be discovered, further expanding its therapeutic potential.
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